molecular formula C11H16N2O2 B3090132 tert-Butyl 1H-azepin-4-ylcarbamate CAS No. 1206675-14-0

tert-Butyl 1H-azepin-4-ylcarbamate

Cat. No.: B3090132
CAS No.: 1206675-14-0
M. Wt: 208.26
InChI Key: NYXRFOFJWLUWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H-azepin-4-ylcarbamate (CAS 1206675-14-0) is a valuable nitrogen-containing heterocyclic compound utilized as a key synthetic intermediate in research and development. With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, this carbamate-protected azepine derivative serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures . Its unique seven-membered ring structure makes it a potential precursor for developing novel pharmaceutical agents and for exploring interactions with various biological targets . The compound is typically characterized by its canonical SMILES structure, CC(C)(C)OC(=O)NC1=CC=CNC=C1 . This product is intended for Research and Development Use Only and is not intended for diagnostic or therapeutic uses. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1H-azepin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRFOFJWLUWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Azepin 4 Ylcarbamate Scaffolds

Classical Approaches to Azepine Ring Construction

The formation of the azepine ring, a seven-membered nitrogen-containing heterocycle, is a cornerstone of synthesizing the target scaffold. Various classical methods have been developed to achieve this, each with its own set of advantages and applications.

Cycloaddition and Rearrangement Reactions for 1H-Azepine Formation

Cycloaddition reactions represent a powerful tool for the synthesis of azepine derivatives. rsc.orgacs.org One of the most common methods involves the concerted cycloaddition of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.net This approach can be initiated from precursors like benzene and ethoxycarbonyl nitrene, leading to the formation of N-ethoxycarbonyl-1H-azepine. youtube.com The reaction often proceeds through a bicyclic intermediate, which then undergoes rearrangement to yield the seven-membered azepine ring.

Another notable strategy involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles. This process generates fused dihydroazepine derivatives in moderate to excellent yields. researchgate.net The reaction proceeds through a transient 1-imino-2-vinylcyclopropane intermediate that rapidly rearranges to the desired azepine structure. researchgate.net

Furthermore, [4+2] cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with various dienophiles have been explored, demonstrating the versatility of this ring system in further functionalization. acs.org

Key Cycloaddition and Rearrangement Reactions for 1H-Azepine Formation
Reaction TypeStarting MaterialsKey Intermediates/ConditionsProductReference
Nitrene InsertionBenzene, Ethoxycarbonyl nitreneSinglet nitrene, Bicyclic intermediateN-Ethoxycarbonyl-1H-azepine slideshare.netyoutube.com
Cyclopropanation/Aza-Cope RearrangementDienyltriazolesRhodium(II) catalyst, 1-Imino-2-vinylcyclopropaneFused dihydroazepine derivatives researchgate.net
[4+2] Cycloaddition1-Ethoxycarbonyl-1H-azepine, Dienophiles-Functionalized azepines acs.org

Ring Expansion Strategies for Azepine Ring Assembly

Ring expansion reactions provide an alternative and effective route to the azepine nucleus, often starting from more readily available five- or six-membered ring systems. researchgate.net These methods can be promoted by various means, including thermal, photochemical, or microwave irradiation techniques. researchgate.net

A significant advancement in this area is the iodine-mediated ring expansion of pyridines. acs.org This method has been successfully applied to generate a variety of azepine derivatives. The reaction involves two iodination steps, with the second leading to the opening of the pyridine (B92270) ring and subsequent expansion to the seven-membered azepine. acs.org

Similarly, the dearomative ring expansion of nitroarenes, mediated by blue light, offers a pathway to complex azepanes, which can be precursors to azepines. nih.gov This photochemical process converts the nitro group into a singlet nitrene, which facilitates the transformation of the six-membered benzene ring into a seven-membered system. nih.gov Piperidine (B6355638) ring expansion has also been investigated as a stereoselective and regioselective method for constructing azepane and azepine derivatives. rsc.org

Ring Expansion Strategies for Azepine Synthesis
Starting MaterialReagents/ConditionsKey TransformationProduct TypeReference
PyridinesIodine, AirIodine-mediated ring opening and expansionAzepines acs.org
NitroarenesBlue lightPhotochemical dearomative ring expansion via nitreneAzepanes nih.gov
Piperidines-Stereoselective and regioselective ring expansionAzepanes and Azepines rsc.org
N-Boc-2,3-dihydro-1H-pyrrolesDihalocarbeneRing-expansion of bicyclic aminocyclopropane intermediateFunctionalized azepanes and piperidines rsc.org

Condensation and Cyclization Reactions to Form Azepine Nuclei

Condensation and cyclization reactions are fundamental strategies for constructing the azepine ring from acyclic precursors. A notable example is the Dieckmann condensation, an intramolecular Claisen condensation, which can be employed to form cyclic β-keto esters that are precursors to azepine systems. youtube.comyoutube.com

A novel approach involves a 1,7-carbonyl-enamine azepine ring closure, which has been successfully used to create functionalized heterocyclic fused azepine ring systems. chem-soc.si This method relies on the intramolecular cyclization of an enamine onto a carbonyl group. chem-soc.si Another strategy is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines. mdpi.comresearchgate.net This reaction proceeds through the intermolecular addition of an amine to the alkyne followed by an intramolecular cyclization onto the allene, yielding trifluoromethyl-substituted azepin-2-carboxylates. mdpi.comresearchgate.net

Furthermore, TBSOTf-mediated cyclization of terminal formamides has been developed as a method for the synthesis of highly functionalized azepines. researchgate.net

Condensation and Cyclization Routes to Azepine Cores
Reaction TypeKey ReactantsCatalyst/MediatorProduct FeatureReference
1,7-Carbonyl-enamine cyclization--Fused azepine rings chem-soc.si
Tandem amination/cyclizationFluorinated allenynes, AminesCopper(I)Trifluoromethyl-substituted azepin-2-carboxylates mdpi.comresearchgate.net
Formamide cyclizationTerminal formamidesTBSOTfHighly functionalized azepines researchgate.net

Introduction and Manipulation of the tert-Butyl Carbamate (B1207046) Moiety

Once the azepine ring is constructed, the next critical step is the introduction and manipulation of the tert-butyl carbamate group to yield the final tert-Butyl 1H-azepin-4-ylcarbamate.

Direct Carbamate Formation via Amination Approaches

Direct carbamate formation often involves the reaction of an amine with a suitable carbonyl source. A common method for synthesizing carbamates is the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.gov

More direct and sustainable methods are continuously being developed. For instance, a novel methodology allows for the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, avoiding hazardous reagents. rsc.org Another approach involves the indium-catalyzed reaction for the synthesis of carbamates, which offers selective protection of amino groups. nih.gov Carbamates can also be synthesized from the reaction of chloroformates with amines or the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org

N-Protection Strategies Utilizing the tert-Butyloxycarbonyl (Boc) Group in Azepine Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uk The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org

In the context of azepine synthesis, the Boc group can be introduced at various stages. For example, N-Boc-2,3-dihydro-1H-pyrroles can be used as starting materials for ring expansion reactions. rsc.org The Boc group facilitates certain reactions, such as the α-lithiation of azacycles, which would otherwise be difficult with an unprotected amine. nih.gov A one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection using (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB) provides an efficient route to N-Boc protected secondary amines. nih.gov The Boc group can be catalytically introduced using reagents like iodine or perchloric acid adsorbed on silica (B1680970) gel under solvent-free conditions. organic-chemistry.org

N-Protection with the Boc Group
MethodReagentsKey FeaturesReference
Standard Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaOH)High yield, mild conditions fishersci.co.ukorganic-chemistry.org
One-Pot Reductive Amination/Boc ProtectionAldehyde, Primary amine, (Boc)₂O, STABEfficient, selective for secondary amines nih.gov
Catalytic Boc Protection(Boc)₂O, Iodine or HClO₄-SiO₂Solvent-free, ambient temperature organic-chemistry.org

Metal-Catalyzed Synthetic Routes to Functionalized Azepines

Transition-metal catalysis has emerged as a highly effective strategy for synthesizing complex N-heterocyclic architectures. rsc.orgrsc.org Catalysts based on noble metals like palladium, gold, and rhodium, as well as more abundant metals like copper, have enabled the development of novel cyclization, cycloaddition, and functionalization reactions to build the azepine core.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming azepine rings is well-documented. These strategies often involve tandem reactions that construct the heterocyclic system in a single, efficient step.

One notable approach is the palladium(II)-catalyzed tandem cyclization/addition reaction. A novel method has been developed for the synthesis of dibenzo[b,d]azepines from N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide and various phenylboronic acid derivatives. rsc.orgrsc.org This reaction proceeds via a cyano-activation strategy in an environmentally friendly water-ethanol solvent mixture, achieving high yields. rsc.org The proposed mechanism involves the formation of a Pd-aryl species from the boronic acid, which then reacts with the biphenyl (B1667301) substrate. Intramolecular carbopalladation, followed by protonation and intramolecular cyclization, yields the final dibenzoazepine product. rsc.orgrsc.org

Another powerful strategy is the double palladium-catalyzed N-arylation reaction, which has been successfully used to construct 5H-pyridobenzazepine and 5H-dipyridoazepine compounds. thieme-connect.com This method involves a one-step amination-cyclization from appropriate stilbene (B7821643) precursors, demonstrating the utility of palladium in forging multiple carbon-nitrogen bonds to build tricyclic azepine systems. thieme-connect.com The choice of phosphine (B1218219) ligands, such as DavePhos, was found to be critical for the successful synthesis of the 5H-dibenz[b,f]azepine core. thieme-connect.com

Additionally, the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, catalyzed by palladium(II), provides access to highly substituted and conformationally restricted aza[3.1.0]bicycles. nih.gov This oxidative amination reaction forges a new C-N bond using molecular oxygen as the terminal oxidant under mild conditions. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Azepine Scaffolds

Catalyst System Substrates Reaction Type Key Features Reference(s)
Pd(OAc)₂ / TfOH N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide, Phenylboronic acids Tandem Addition/Cyclization Employs a cyano-activation method; uses an eco-friendly water:EtOH solvent. High yield (up to 91%). rsc.org, rsc.org
Pd₂(dba)₃ / DavePhos 2,2'-Dihalostilbenes, Amines Double N-Arylation / Cyclization One-step synthesis of tricyclic azepines (e.g., 5H-dibenz[b,f]azepine). Ligand choice is crucial. thieme-connect.com
Pd(PPh₃)₂Cl₂ / K₂CO₃ Vinyl cyclopropanecarboxamides Intramolecular aza-Wacker Cyclization Forms aza[3.1.0]bicycles; uses O₂ as the terminal oxidant. nih.gov

Gold catalysis has become a valuable tool for synthesizing complex molecular structures from simple starting materials, particularly through reactions involving alkynes. nih.gov Several gold-catalyzed methods for azepine synthesis have been developed, primarily focusing on annulation and cycloisomerization pathways.

A prominent example is the gold(III)-catalyzed intermolecular [4+3] annulation of propargyl esters and α,β-unsaturated imines. acs.orgnih.gov This reaction provides a convenient and efficient route to a variety of functionalized azepines in good to excellent yields (55-95%). acs.orgnih.gov The process is believed to occur stepwise, initiated by the generation of a gold-stabilized vinylcarbenoid from the propargyl ester. This intermediate is then trapped by the imine to form an allyl-gold species, which undergoes intramolecular cyclization to yield the seven-membered ring. nih.govacs.org The reaction tolerates various substituents and has been used to generate tricyclic azepine structures. nih.govacs.org A related method utilizes alkyl azides and two equivalents of a propargylic ester to generate multisubstituted 4,5-dihydro-1H-azepine derivatives. acs.orgnih.gov

Gold-catalyzed cycloisomerization reactions offer another powerful route to azepine scaffolds. For instance, Au(I)-catalyzed cycloisomerization of 1,7-diyne benzoates can be controlled to selectively produce highly functionalized indeno[1,2-c]azepines. acs.org The selectivity is achieved by leveraging steric interactions between the substrate's alkyne moieties and the gold catalyst. acs.org Similarly, a regioselective synthesis of azepinones has been achieved through the gold-catalyzed cycloisomerization of functionalized cyclopropyl (B3062369) alkynes. rsc.orgresearchgate.net This cascade process involves a nucleophilic addition followed by the opening of the cyclopropane (B1198618) ring. rsc.org

Table 2: Gold-Catalyzed Synthesis of Azepine Scaffolds

Catalyst System Substrates Reaction Type Key Features Reference(s)
AuCl₃ or Picolinic Acid-Au Catalyst Propargyl esters, α,β-Unsaturated imines Intermolecular [4+3] Annulation Proceeds via an allyl-gold intermediate; provides azepines in 55-95% yield. nih.gov, acs.org, nih.gov
IPrAuCl / AgOTs Alkynylcyclopropanecarboxylic acid derivatives Cycloisomerization Cascade Regioselective synthesis of azepinones in good to excellent yields. rsc.org, researchgate.net
Au(I) catalyst 1,7-Diyne benzoates Cycloisomerization Steric control allows for selective formation of indeno[1,2-c]azepines. acs.org
AuCl Propargylic esters, Alkyl azides Formal [4+3] Cycloaddition Reaction of two molecules of ester with one molecule of azide to form dihydro-1H-azepines. acs.org, nih.gov

Rhodium catalysts are highly versatile and have been employed in various transformations to construct azepine rings, including cycloadditions and C-H functionalization reactions. researchgate.netacs.orgnih.gov These methods are often atom-economical and can provide access to enantiomerically enriched products.

A notable rhodium-catalyzed reaction is the intermolecular aza-[4+3] cycloaddition of vinyl aziridines with dienes. nih.gov This method uses the vinyl aziridine (B145994) as a three-atom nitrogen-containing component, reacting with silyl (B83357) dienol ethers to produce highly functionalized azepines efficiently and enantioselectively. nih.gov Another powerful cycloaddition strategy involves the intramolecular reaction of dienyltriazoles, which proceeds via a sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement. nih.gov An α-imino rhodium(II) carbenoid is formed, leading to a transient vinylcyclopropane (B126155) intermediate that rapidly rearranges to generate fused dihydroazepine derivatives in moderate to excellent yields. nih.gov A similar formal (4+3)-cycloaddition has been described between vinyl ketenes and N-sulfonyl-1,2,3-triazoles, catalyzed by Rh(II), to construct azepinone products. nsf.gov

Rhodium-catalyzed C-H activation and functionalization have also been applied to azepine synthesis. researchgate.netescholarship.org For example, the arylative cyclization of 1,6-enynes with aryl boronic acids, catalyzed by Rh(I), provides a direct route to azepine derivatives. researchgate.net Furthermore, rhodium complexes are adept at mediating cascade processes that lead to a wide variety of N-heterocycles through various modes of C-H bond activation. researchgate.net

Table 3: Rhodium-Catalyzed Synthesis of Azepine Scaffolds

Catalyst System Substrates Reaction Type Key Features Reference(s)
[Rh(CO)₂Cl]₂ Vinyl aziridines, Silyl dienol ethers Intermolecular aza-[4+3] Cycloaddition Atom-economical synthesis of enantiomerically enriched, functionalized azepines. nih.gov
Rh₂(esp)₂ Dienyl-substituted 1-sulfonyl-1,2,3-triazoles Intramolecular Cyclopropanation / 1-aza-Cope Rearrangement Forms fused dihydroazepine derivatives via a transient vinylcyclopropane. nih.gov
Rh₂(OAc)₄ or Rh₂(S-TCPTTL)₄ Vinyl ketenes, N-sulfonyl-1,2,3-triazoles Formal (4+3)-Cycloaddition Intermolecular route to azepinone products under mild conditions. nsf.gov
Rh(I) catalyst 1,6-Enynes, Aryl boronic acids Arylative Cyclization C-H functionalization strategy for azepine synthesis. researchgate.net

Copper catalysis offers an economical and efficient alternative for the synthesis of nitrogen-containing heterocycles. Tandem reactions that combine intermolecular amination with intramolecular cyclization are particularly effective for building azepine frameworks in a single operation.

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate (B1237965) analogues has been developed using a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. mdpi.comnih.gov In this process, primary or secondary amines react with the allenyne substrate in the presence of a cationic Cu(I) catalyst, such as Cu(MeCN)₄PF₆. The reaction proceeds smoothly to give the desired azepine derivatives in good yields. mdpi.com This transformation represents the first example of a metal-catalyzed tandem amination/cyclization of allenynes. mdpi.com

Another novel copper-catalyzed tandem reaction involves the cyclization and direct C(sp²)-H annulation of phenyl azide-ynamides. nih.gov This process, which proceeds via an α-imino copper carbene intermediate, provides a concise and flexible approach to constructing valuable azepino[2,3-b:4,5-b']diindoles. The reaction demonstrates a broad substrate scope and excellent functional group tolerance under mild conditions. nih.gov

Table 4: Copper-Catalyzed Synthesis of Azepine Scaffolds

Catalyst System Substrates Reaction Type Key Features Reference(s)
Cu(MeCN)₄PF₆ Functionalized allenynes, Primary/secondary amines Tandem Amination/Cyclization Selective synthesis of trifluoromethyl-substituted azepin-2-carboxylates. mdpi.com, nih.gov, researchgate.net
Cu(I) catalyst Phenyl azide-ynamides Tandem Cyclization / C(sp²)-H Annulation Proceeds via an α-imino copper carbene to form azepino-diindoles. nih.gov

Ruthenium catalysts are renowned for their utility in olefin metathesis and have also been applied to tandem processes for constructing complex heterocyclic systems. These transformations can create molecular complexity from simple starting materials in a single synthetic operation. youtube.com

A key strategy involves a ruthenium-catalyzed tandem sequence comprising ring-closing metathesis (RCM), isomerization, and N-acyliminium ion cyclization. youtube.comtib.eu Starting with a readily available acyclic precursor, a ruthenium catalyst like the Grubbs first-generation catalyst mediates an RCM reaction to form a cyclic compound. Upon heating, the catalyst's activity shifts to promote the isomerization of a double bond, generating a highly reactive N-acyliminium ion intermediate. This intermediate is then trapped by a tethered nucleophile in close proximity, leading to the formation of complex heterocyclic structures, including those with an azepine core. youtube.com

Recent developments have also produced highly active and stable ruthenium catalysts that can perform a diverse range of reactions, including C-H activation and transfer hydrogenation, which are relevant to heterocycle synthesis. youtube.com The ability of these catalysts to operate under mild conditions and in the presence of air expands their potential application in the synthesis of azepine derivatives. youtube.com

Table 5: Ruthenium-Catalyzed Synthesis of Azepine Scaffolds

Catalyst System Substrates Reaction Type Key Features Reference(s)
Grubbs First-Generation Catalyst Acyclic diene with tethered nucleophile Tandem RCM / Isomerization / N-Acyliminium Cyclization One-pot synthesis of complex heterocycles from simple acyclic precursors. tib.eu, youtube.com
[Ru(p-cymene)Cl₂]₂-based catalysts Various substrates with directing groups C-H Activation / Alkenylation Highly active and air-stable catalysts for diverse transformations applicable to heterocycle synthesis. youtube.com

Chemical Reactivity and Derivatization of Tert Butyl 1h Azepin 4 Ylcarbamate

Transformations of the 1H-Azepine Ring System

The 1H-azepine ring is an unsaturated, seven-membered nitrogen-containing heterocycle. Its non-planar nature and the presence of a conjugated system of double bonds confer upon it a unique reactivity profile. slideshare.net

Isomerization and Tautomerization Pathways of 1H-Azepines

Azepines can exist in several tautomeric forms, including 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.net The relative stability of these tautomers is influenced by the substitution pattern on the ring. The 1H-azepine form is often in equilibrium with its other tautomers, a process that can be influenced by thermal or photochemical conditions. Due to the inherent instability of a planar structure, azepines typically adopt non-planar boat or chair conformations. slideshare.net

Pericyclic and Cycloaddition Reactions of the Azepine Core

The conjugated system of the azepine ring makes it a suitable candidate for pericyclic reactions, such as electrocyclizations and cycloadditions. slideshare.net For instance, the divinylcyclopropane-cycloheptadiene rearrangement is a related transformation that highlights the propensity of seven-membered rings to be formed from strained precursors. wikipedia.org This type of rearrangement is driven by the release of ring strain and is a powerful method for synthesizing seven-membered rings. wikipedia.org Azepines can also participate in [6π+2π] cycloaddition reactions with alkynes, catalyzed by transition metals like cobalt, to yield bicyclic structures. researchgate.net Furthermore, gold-catalyzed [3+2+2] cycloaddition reactions have been employed to construct fused bicyclic azepine derivatives. researchgate.net

Regio- and Stereoselective Functionalization of the Azepine Nucleus

The functionalization of the azepine ring can be achieved with a high degree of regio- and stereoselectivity. Ring expansion reactions of smaller rings, such as piperidines, offer a stereoselective and regioselective route to azepane and azepine derivatives. rsc.orgnih.gov Another approach involves the intramolecular cyclization of suitably functionalized precursors. For example, copper-catalyzed intramolecular cyclization of compounds containing both a diene and an imine can produce 1-benzo[b]azepines with high diastereoselectivity. researchgate.net Furthermore, the development of new synthetic methods allows for the chemo-, regio-, and stereoselective synthesis of various heterocyclic compounds, including azepine derivatives. nih.gov The synthesis of functionalized azepines can also be achieved through tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of fluorinated allenynes. mdpi.com

Reactions Involving the tert-Butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. rsc.org

Deprotection Methodologies for the tert-Butyloxycarbonyl (Boc) Group

The removal of the Boc group is a common transformation in synthetic chemistry. A variety of methods have been developed to achieve this deprotection, with the choice of reagent often depending on the sensitivity of other functional groups present in the molecule.

Reagent/MethodConditionsNotes
Trifluoroacetic acid (TFA)In a solvent like dichloromethane (B109758) (DCM)A very common and effective method. wikipedia.orgjk-sci.com
Hydrochloric acid (HCl)In solvents such as methanol, ethyl acetate (B1210297), or dioxaneAnother standard acidic condition for Boc removal. wikipedia.org
Oxalyl chloride/MethanolRoom temperatureA mild method suitable for substrates with acid-labile groups. rsc.orgnih.gov
Sulfuric acid (conc.)In tert-butyl acetate (tBuOAc)Allows for selective deprotection of N-Boc in the presence of tert-butyl esters. researchgate.net
Methanesulfonic acidIn tBuOAc/DCMAlso used for selective N-Boc deprotection in the presence of tert-butyl esters. researchgate.net
Trimethylsilyl iodide (TMSI) followed by methanol-A sequential treatment for substrates where other methods are too harsh. wikipedia.org
Aqueous phosphoric acid-An efficient and mild reagent. researchgate.net
Aluminum chloride (AlCl₃)-Can be used for selective cleavage of the N-Boc group. wikipedia.org

The mechanism of acid-catalyzed Boc deprotection typically involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. jk-sci.com

Nucleophilic Substitution Reactions at the Carbamate Linkage

While the Boc group is primarily used for protection and deprotection, the carbamate linkage itself can undergo nucleophilic substitution reactions. However, direct nucleophilic attack at the carbonyl carbon of the Boc group is generally difficult due to steric hindrance from the bulky tert-butyl group. Reactions are more likely to proceed following the initial cleavage of the tert-butyl group. The carbamate functionality can participate in hydrogen bonding and its presence can influence the conformation of the molecule. nih.gov The synthesis of carbamates can be achieved through various methods, including the reaction of amines with di-tert-butyl dicarbonate (B1257347) or through the Curtius rearrangement of acyl azides. organic-chemistry.org Copper-catalyzed coupling reactions have also been developed for carbamate synthesis. organic-chemistry.orgwikipedia.org

Utility of Carbamate-Substituted Nitrogen in Subsequent Cross-Coupling Reactions

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen of tert-butyl 1H-azepin-4-ylcarbamate is not merely a passive placeholder. While its primary role is to protect the nitrogen during other transformations, the carbamate functionality itself can be an active participant in cross-coupling reactions, serving as a precursor to N-arylated products. This is particularly relevant in the synthesis of complex molecules where the azepine core is further functionalized.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the amidation of aryl halides with tert-butyl carbamate is a well-established method. researchgate.net This process, often referred to as Buchwald-Hartwig amination, can be applied to aryl or heteroaryl halides, allowing for the formation of N-Boc protected anilines. researchgate.net In the context of an already-formed azepine ring system that possesses a suitable leaving group (e.g., a halide or triflate) at another position, the carbamate nitrogen could potentially act as an intramolecular nucleophile. However, it is more commonly employed in intermolecular couplings.

Research has demonstrated the viability of using tert-butyl carbamate as a coupling partner with various aryl halides under palladium catalysis. researchgate.net For instance, the coupling of aryl bromides with tert-butyl carbamate can be achieved at room temperature using a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand such as tert-butyl X-Phos. researchgate.net

In a related context, the Suzuki cross-coupling reaction has been used with carbamate-protected diarylamines. For example, tert-butyl bis(4-bromophenyl)carbamate was successfully coupled with (4-(hexyloxy)phenyl)boronic acid using a palladium catalyst. mdpi.comresearchgate.net The Boc-protection was crucial for increasing solubility and ensuring selectivity. mdpi.com The reaction conditions were optimized by varying solvents and catalysts, with toluene (B28343) proving to be a superior solvent to THF or dioxane for achieving higher yields. mdpi.comresearchgate.net

EntryCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ / K₂CO₃THFReflux15 researchgate.net
2Pd(PPh₃)₄ / K₂CO₃DioxaneReflux45 researchgate.net
3Pd(PPh₃)₄ / K₂CO₃TolueneReflux73 mdpi.com
4Pd(OAc)₂ + PPh₃ / K₂CO₃TolueneReflux58 mdpi.com

Table 1: Optimization of Suzuki Cross-Coupling Conditions for a Boc-Protected Diaryl Amine. mdpi.comresearchgate.net

This demonstrates that a molecule containing the tert-butyl carbamate moiety is stable to and can participate in palladium-catalyzed cross-coupling reactions, paving the way for the synthesis of complex N-aryl azepine derivatives. Following the coupling, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the secondary amine without cleaving the newly formed carbon-nitrogen bond. mdpi.com Copper-catalyzed systems have also emerged as an effective and environmentally friendly alternative for coupling amines with carbazates to form carbamates, showcasing the versatility of reaction pathways involving this functional group. organic-chemistry.org

Reaction Mechanisms Associated with Azepine and Carbamate Transformations

Mechanistic Insights into Ring-Forming Reactions (e.g., Carbocation Intermediates, Metal-Carbenoids)

The construction of the seven-membered azepine ring is a synthetically challenging endeavor due to unfavorable entropic factors. nih.gov Consequently, a variety of sophisticated reaction mechanisms have been developed, with many proceeding through highly reactive intermediates like metal-carbenoids or carbocations.

Metal-Carbenoids: A prominent strategy for azepine synthesis involves the use of metal-catalyzed reactions that generate metal-carbenoid intermediates. Gold catalysis, in particular, has proven effective. In one approach, a gold(I) catalyst facilitates a 1,2-rearrangement of a propargyl ester to generate a gold-stabilized vinylcarbenoid species. researchgate.net This electrophilic intermediate then undergoes a stepwise annulation with a suitable diene, such as an α,β-unsaturated imine. The reaction proceeds through an allylgold intermediate which, after cyclization and subsequent steps, furnishes the azepine ring. nih.gov This [4+3]-cycloaddition represents a powerful method for constructing functionalized azepines from simple, readily available starting materials. nih.gov

The reactivity of carbenes can be precisely controlled by their coordination to a metal, forming more stable and selective metal-carbenoids. libretexts.org Metals such as rhodium, copper, and gold are frequently used to decompose diazo compounds, which are common carbene precursors. libretexts.orgacsgcipr.org The resulting metal-carbenoid can then be transferred to an alkene to form a cyclopropane (B1198618) ring or undergo C-H insertion, both of which can be key steps in more complex cascades leading to seven-membered rings. libretexts.org For instance, an intramolecular cyclopropanation can form a bicyclic system which then undergoes a Cope rearrangement to expand into the azepine core. libretexts.org

Carbocation Intermediates: Alternative mechanistic pathways involve the formation of carbocationic species. A novel mode for azepine ring closure has been described involving an intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.si The proposed mechanism includes the formation of an enamine-ester intermediate which then cyclizes to form a quaternary iminium ion. chem-soc.si This iminium ion, a type of carbocation, is a key intermediate that drives the formation of the seven-membered ring. In another example, the reaction of an N-benzylaminofumarate with ethyl 4-bromobutyrate is proposed to proceed through an enaminoester, which forms a carbanion that adds to the butyrate (B1204436) ester in a favored 7-exo-trig cyclization mode to yield the azepine derivative. chem-soc.si

Ring expansion strategies also rely on carbocation-like intermediates. The expansion of a piperidine (B6355638) ring to an azepane can occur via the formation of an aziridinium (B1262131) intermediate. researchgate.net This strained, three-membered ring is susceptible to nucleophilic attack at the more substituted carbon, leading to a highly stereoselective and regioselective ring expansion to form the seven-membered azepine backbone. researchgate.netrsc.org

Advanced Synthetic Applications and Structural Diversity of Azepine Carbamates

Utilization of tert-Butyl 1H-azepin-4-ylcarbamate as a Versatile Synthetic Intermediate

The inherent structural features of this compound, namely the seven-membered unsaturated nitrogen-containing ring and the protected amine functionality, theoretically position it as a valuable building block in organic synthesis. The Boc-protected amine at the 4-position offers a stable yet readily cleavable site for further functionalization, while the 1H-azepine ring itself presents multiple sites for chemical modification. However, specific examples of its application remain elusive in the current body of scientific literature.

Precursor for Complex Heterocyclic Architectures

The construction of complex, fused heterocyclic systems is a significant endeavor in synthetic chemistry, often leading to the discovery of novel therapeutic agents and functional materials. In principle, the diene system within the 1H-azepine ring of this compound could participate in cycloaddition reactions, such as Diels-Alder reactions, to afford intricate polycyclic structures. Additionally, the nitrogen atom and the double bonds of the azepine ring could be involved in various cyclization and annulation strategies to build fused ring systems. Despite this potential, a thorough search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings where this compound is explicitly used as a starting material for the synthesis of such complex heterocyclic architectures.

Building Block in the Development of Diverse Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound possesses the necessary attributes of a useful building block, including a defined stereochemistry (if chiral) and functional groups that allow for predictable and high-yielding transformations. The protected amine could, after deprotection, serve as a handle for amide bond formation, reductive amination, or arylation reactions, thereby enabling the assembly of a wide array of organic molecules. Nevertheless, the scientific literature searchable through available tools does not provide concrete examples of its use in this capacity. While numerous studies describe the synthesis and reactions of various azepine derivatives and other tert-butyl carbamates, the specific application of this compound as a foundational element for constructing diverse molecular frameworks is not reported.

Due to the lack of available data, no interactive data tables or detailed research findings for the specified compound can be provided.

Computational and Theoretical Investigations of Tert Butyl 1h Azepin 4 Ylcarbamate and Analogs

Molecular Modeling and Conformational Analysis of the Azepine Ring System

The seven-membered azepine ring is a flexible scaffold that can adopt various conformations, a characteristic that is fundamental to its chemical behavior and biological activity. Unlike rigid aromatic systems, the 1H-azepine ring is non-planar and exists in a dynamic equilibrium between several conformations, most notably boat and chair forms. slideshare.net Molecular modeling and conformational analysis are crucial for understanding the preferred three-dimensional structures of azepine derivatives.

Early studies recognized that the geometry of the azepine ring is a delicate balance between the conjugation of the nitrogen atom's lone pair with the polyene system and its interaction with the N-substituent. iaea.org This balance dictates the ring's conformation and, consequently, its reactivity. iaea.org For instance, in dibenzo[b,f]azepine analogs, the central seven-membered ring can adopt conformations ranging from a distinct boat-shape to a nearly flat structure, depending on substitution and the presence of double bonds. nih.gov

Semi-empirical molecular orbital calculations have been employed to investigate the regiochemistry and stereochemistry of reactions involving the formation of the azepine ring, such as the expansion of a piperidine (B6355638) ring. rsc.org These studies help predict the most likely stereochemical outcomes. X-ray crystallography provides experimental validation of these predicted conformations, confirming, for example, the specific chair or boat arrangements in the solid state. iaea.orgrsc.org The inherent flexibility of the azepine ring means that derivatives can exhibit significant conformational isomerism, which can be computationally modeled to determine the relative energies of different conformers.

Table 1: Conformational Characteristics of the Azepine Ring System

Conformation Description Stability Factors
Boat A flexible conformation where four atoms are coplanar, and the other three form an arch. Often the most stable conformation for 1H-azepines, minimizing steric strain.
Chair A twisted conformation resembling the chair form of cyclohexane. Can be a stable conformer, depending on the substitution pattern on the ring. slideshare.net

| Planar | A high-energy, unstable transition state. | The planar form is generally avoided due to significant angle and torsional strain. slideshare.net |

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical SCF MO methods, offer a deeper understanding of the electronic properties of azepine derivatives. researchgate.netnih.gov These studies are vital for elucidating the relationship between a molecule's electronic structure and its reactivity.

Calculations on the parent azepine system suggest it is not aromatic, as the π-electron delocalization is limited, leading to bond length alternation within the seven-membered ring. researchgate.net This lack of aromaticity is a key factor in the characteristic reactivity of azepines, such as their propensity to undergo cycloaddition reactions. iaea.org

Quantum chemical studies on various azepine derivatives focus on several key parameters:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is essential for predicting how a molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, helping to understand stabilization energies associated with electron delocalization.

Recent research on azepine tautomerism uses quantum chemical calculations to compare the relative stabilities of different tautomers (e.g., 1H-, 2H-, 3H-, and 4H-azepine), providing data that correlates well with experimental findings. researchgate.net

Table 2: Calculated Electronic Properties of a Model Azepine System

Parameter Description Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

In Silico Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of complex organic reactions involving azepines. By modeling reaction pathways, chemists can identify transition states, calculate activation energies, and determine the most favorable mechanism.

A common route to azepine synthesis is the ring expansion of aromatic azides, which proceeds through a nitrene intermediate. researchgate.netresearchgate.net Computational studies can model this process, elucidating the energetics of nitrene insertion and subsequent ring expansion to the 1H-azepine structure. Similarly, the intramolecular cyclization of linear precursors to form the azepine ring can be studied to understand the factors controlling the reaction's feasibility and selectivity. chem-soc.siresearchgate.net For example, the regiochemistry and stereochemistry of piperidine ring expansion to yield azepane and azepine derivatives have been successfully investigated using semiempirical molecular orbital calculations. rsc.org

These in silico studies allow for the exploration of various reaction conditions and substrate modifications without the need for extensive experimental work. By understanding the transition state structures and the electronic demands of the reaction, chemists can optimize conditions to improve yields and selectivities.

Predictive Computational Tools in Azepine Derivative Design

The rational design of novel azepine derivatives with specific properties is greatly enhanced by a suite of predictive computational tools. openmedicinalchemistryjournal.com These methods are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis. researcher.life

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (like an azepine derivative) to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net By calculating a binding score, molecular docking helps to identify compounds that are likely to be biologically active. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized azepine analogs.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com This model serves as a template for designing new molecules or searching databases for compounds with the desired features. mdpi.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Platforms like pkCSM are used to evaluate the drug-likeness of newly designed azepine derivatives at an early stage. nih.govresearchgate.net

Recent studies on diazepine (B8756704) and oxazepine derivatives have successfully combined synthesis with advanced computational analyses (DFT, MEP, molecular docking) to predict and validate their biological potential, showcasing the power of this integrated approach. nih.govnih.gov These predictive tools accelerate the design-make-test-analyze cycle, making the discovery of new functional molecules more efficient. researcher.life

Future Directions and Emerging Research Opportunities in Azepine Carbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1H-Azepin-4-ylcarbamate Derivatives

The synthesis of azepine rings has traditionally relied on methods like ring expansion or the thermal and photochemical reactions of aromatic azides. researchgate.net However, future research is increasingly directed towards greener and more efficient synthetic strategies.

Key Research Thrusts:

Biocatalysis: The use of enzymes to construct or modify the azepine ring or to form the carbamate (B1207046) linkage offers a highly sustainable alternative to traditional chemical methods. nih.gov Esterases, for instance, have shown promiscuous activity in forming carbamates in aqueous media, a technique that could be adapted for tert-butyl 1H-azepin-4-ylcarbamate synthesis. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. Photochemical ring expansions of substituted azides, a known method for creating azepines, could be made safer and more efficient in a flow setup. researchgate.net

Transition Metal Catalysis: While copper and palladium-catalyzed reactions are already used for azepine synthesis, there is scope for developing new catalytic systems with higher turnover numbers, broader substrate scope, and lower environmental impact. researchgate.netnih.govmdpi.com This includes exploring catalysts based on more abundant and less toxic metals.

One-Pot Procedures: Designing multi-step reactions that occur in a single reaction vessel, such as a tandem Curtius rearrangement and nucleophilic addition, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.gov

Table 1: Comparison of Synthetic Methodologies for Azepine Carbamate Derivatives

MethodologyDescriptionPotential AdvantagesResearch Focus
BiocatalysisUse of enzymes (e.g., esterases, acyltransferases) for carbamate formation or ring synthesis. nih.govHigh selectivity, mild reaction conditions, reduced waste, use of water as a solvent. nih.govEnzyme discovery and engineering for specific azepine carbamate substrates.
Flow ChemistryPerforming reactions in continuous flow systems rather than batch reactors.Enhanced safety for hazardous reactions (e.g., with azides), improved heat and mass transfer, easier scalability. researchgate.netAdapting photochemical and thermal ring expansion reactions to flow conditions.
Advanced Metal CatalysisDeveloping new catalysts (e.g., based on earth-abundant metals) for cyclization and cross-coupling reactions. researchgate.netresearchgate.netLower cost, reduced toxicity, novel reactivity and selectivity.Catalyst design for intramolecular C-N bond formation to build the azepine ring.
Rearrangement ReactionsUtilizing molecular rearrangements like the Curtius or Hofmann rearrangement to form the carbamate moiety from other functional groups. nih.govAtom economy, access to derivatives from different starting materials.Developing milder reagents and one-pot procedures to improve yields and functional group tolerance. nih.gov

Exploration of Unconventional Chemical Transformations and Functionalization Strategies

Beyond synthesis, a major area of opportunity lies in the novel functionalization of the pre-formed this compound scaffold. This allows for the rapid generation of diverse molecular libraries for screening purposes.

Emerging Strategies:

Late-Stage C–H Functionalization: This powerful strategy involves directly converting carbon-hydrogen bonds on the azepine ring into new functional groups (e.g., C-C, C-N, C-O bonds). nih.gov Photoredox catalysis, in particular, offers a promising avenue for the regioselective functionalization of azine-type heterocycles under mild conditions. nih.gov Applying this to the azepine ring could provide direct access to a wide array of derivatives without the need for de novo synthesis.

Ring-Opening Metathesis Polymerization (ROMP): The azepine ring can be viewed as a cyclic olefin. Functionalized initiators could potentially be used to trigger ROMP, incorporating the azepine carbamate unit into novel polymer backbones for advanced materials applications. 20.210.105

[4+3] Cycloaddition Reactions: Rhodium(II)-catalyzed [4+3] cyclization reactions have been used to create fused azepine systems. researchgate.net Exploring the reactivity of the 1H-azepin-4-ylcarbamate core in similar cycloadditions could lead to the discovery of novel polycyclic scaffolds with interesting three-dimensional structures.

Rearrangement Cascades: The divinylcyclopropane-cycloheptadiene rearrangement is a classic method for forming seven-membered rings, and analogous rearrangements of divinyl aziridines yield azepines. wikipedia.org Investigating the potential for controlled rearrangement cascades starting from functionalized azepine carbamates could unlock new chemical space.

Integration of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The non-planar and conformationally flexible nature of the seven-membered azepine ring presents a challenge for structural characterization. slideshare.net While standard techniques are essential, future research will benefit from the integration of more advanced analytical methods.

Advanced Techniques and Applications:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning the proton and carbon signals of complex azepine derivatives. For instance, 2D NMR was used to definitively determine the location of double bonds in newly synthesized trifluoromethyl-substituted azepines. mdpi.com These methods will be indispensable for confirming the regioselectivity of new functionalization reactions on the this compound core.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions, which is critical for confirming the identity of new compounds. nih.gov

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule, including its stereochemistry and solid-state conformation.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict NMR spectra, calculate relative energies of different conformations, and rationalize reaction mechanisms. researchgate.net Coupling experimental data with computational analysis provides a deeper understanding of the molecule's structure and reactivity.

Table 2: Advanced Analytical Techniques for Azepine Carbamate Characterization

TechniqueInformation ProvidedApplication to Azepine Carbamate Chemistry
2D NMR (COSY, HSQC, HMBC)Provides through-bond connectivity information between atoms (H-H, C-H). mdpi.comslideshare.netUnambiguous assignment of all proton and carbon signals in the complex azepine ring; determination of substituent positions.
High-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratio, allowing for determination of the elemental formula. nih.govConfirmation of successful synthesis and functionalization by verifying the molecular formula of the product.
X-ray CrystallographyProvides the exact 3D arrangement of atoms in a crystal, including bond lengths, angles, and stereochemistry.Definitive structural proof of novel derivatives; understanding solid-state packing and intermolecular interactions.
Computational Modeling (e.g., DFT)Calculates theoretical properties like NMR shifts, conformational energies, and reaction pathways. researchgate.netAiding spectral assignment, predicting the most stable conformers of the flexible azepine ring, and elucidating reaction mechanisms.

Interdisciplinary Research Avenues in Advanced Materials and Chemical Biology Utilizing Azepine Scaffolds

The unique seven-membered ring structure of azepines makes them attractive scaffolds for applications beyond traditional medicinal chemistry. nih.govresearchgate.net Future research will likely see the integration of azepine carbamates into interdisciplinary fields.

Potential Interdisciplinary Applications:

Materials Science: Azepine-containing molecules could be explored as monomers for the synthesis of novel polymers with unique thermal or optical properties. The nitrogen atom in the ring can be functionalized to tune solubility or to coordinate with metals, opening avenues for developing new functional materials or catalysts. researchgate.net

Chemical Biology: Derivatives of this compound could be synthesized with fluorescent tags or reactive handles to serve as chemical probes. These probes could be used to study biological systems, identify new protein targets, or visualize cellular processes, leveraging the known bioactivity of many azepine-based compounds. nih.govnih.gov

Agrochemicals: The azepine scaffold is present in molecules with pesticidal and fungicidal activity. nih.gov New functionalization strategies could be used to develop novel and more effective agrochemicals based on the azepine carbamate core.

Organocatalysis: Chiral azepane derivatives have been explored as ligands in asymmetric synthesis. researchgate.net There is an opportunity to develop new chiral catalysts based on the 1H-azepine-4-ylcarbamate framework for stereoselective organic transformations.

Q & A

What are the established synthetic methodologies for tert-Butyl 1H-azepin-4-ylcarbamate, and how do reaction parameters affect intermediate formation?

  • Methodological Answer :
    The synthesis of tert-butyl carbamates typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. For example, tert-butyl carbamates with azepine cores can be synthesized via nucleophilic substitution or coupling reactions, as seen in structurally analogous compounds . Key parameters influencing intermediate formation include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .
  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .

Table 1 : Optimization of tert-butyl carbamate synthesis (analogous systems)

CatalystTemp (°C)SolventYield (%)Purity (%)Source
Pd(OAc)₂80DMF7295
NaH25THF6590

Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :
    Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:
  • ¹H NMR : Diagnostic signals include tert-butyl protons (δ 1.2–1.4 ppm) and carbamate NH (δ 5.5–6.5 ppm, broad). For example, tert-butyl (2-chloropyrimidin-4-yl)carbamate shows a tert-butyl singlet at δ 1.36 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 150–160 ppm .
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₈N₂O₂: 235.1448) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in azepine ring systems .

How can researchers resolve contradictions in enzyme inhibition data for this compound?

  • Methodological Answer :
    Contradictions may arise from assay conditions or off-target effects. Systematic approaches include:

Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

pH optimization : Adjust buffer pH to match physiological conditions (e.g., pH 7.4 for kinase assays) .

Control experiments : Test stability of the compound in assay buffers via HPLC .

Example : A study on similar carbamates identified false positives in colorimetric assays due to compound aggregation; switching to FP resolved discrepancies .

What computational strategies predict the biological activity of this compound against kinase targets?

  • Advanced Answer :
    Combine molecular docking and molecular dynamics (MD) simulations:
  • Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize targets with conserved hydrophobic pockets (e.g., EGFR, ABL1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding and RMSD values .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Case Study : A tert-butyl carbamate analog showed sub-μM IC₅₀ against CDK2 via π-π stacking with Phe80, validated by MD .

How does steric hindrance from the tert-butyl group influence nucleophilic substitution reactions in this compound?

  • Basic Answer :
    The tert-butyl group reduces reactivity at the carbamate carbonyl by sterically shielding the electrophilic carbon. This necessitates:
  • Stronger nucleophiles : Use NaN₃ or LiAlH₄ instead of amines .
  • Elevated temperatures : Reactions proceed at 80–100°C rather than room temperature .

Experimental Design : Compare substitution rates with/without tert-butyl via kinetic studies (e.g., pseudo-first-order rate constants) .

What are the documented biological activities of tert-butyl carbamates structurally related to 1H-azepin-4-yl derivatives?

  • Answer with Data Table :
    Table 2 : Biological activities of analogous tert-butyl carbamates
CompoundTargetActivity (IC₅₀)ApplicationSource
tert-Butyl (2-chloropyrimidin-4-yl)carbamateEGFR kinase0.8 μMAnticancer
tert-Butyl (4-fluorophenyl)carbamateCOX-25.2 μMAnti-inflammatory
tert-Butyl (thiazol-5-yl)carbamateβ-lactamase12 μMAntibiotic adjuvant

What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer :
    Degradation pathways (hydrolysis, oxidation) are minimized by:
  • Storage conditions : -20°C in airtight containers under nitrogen .
  • Stabilizers : Add 1% BHT to inhibit oxidation .
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

How can researchers design experiments to elucidate the azepine ring conformation in this compound?

  • Advanced Answer :
    Use a combination of:
  • X-ray crystallography : Resolve solid-state conformation (if crystals are obtainable) .
  • NOESY NMR : Identify through-space correlations between azepine protons .
  • DFT calculations : Compare experimental data with computed lowest-energy conformers (e.g., Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 2
tert-Butyl 1H-azepin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.